[tert-Butyl(dimethyl)silyl]acetaldehyde
Description
Historical Context of Silylated Aldehydes in Retrosynthetic Analysis
The advent of silyl (B83357) ethers as protecting groups for alcohols, pioneered by E.J. Corey in the early 1970s, was a watershed moment in organic synthesis. organic-chemistry.org The introduction of the tert-butyldimethylsilyl (TBDMS or TBS) group provided a robust yet readily cleavable protecting group, offering enhanced stability compared to the earlier trimethylsilyl (B98337) (TMS) ethers. organic-chemistry.orgfiveable.me This development was not merely an incremental improvement; it fundamentally altered the strategic planning of complex syntheses. The ability to mask a hydroxyl group under a wide range of reaction conditions and then selectively unmask it opened up new avenues for the construction of polyfunctional molecules. chemistry.coach
Within this context, the development of silylated aldehydes was a logical and powerful extension. Aldehydes are among the most versatile functional groups in organic chemistry, participating in a vast array of carbon-carbon bond-forming reactions. libretexts.org However, their high reactivity can also be a liability in multistep syntheses. The protection of a hydroxyl group in a precursor molecule, followed by its conversion to an aldehyde, gave rise to silylated aldehydes. These reagents effectively serve as stable, masked forms of hydroxyaldehydes, allowing for their participation in synthetic sequences without unwanted side reactions. The steric bulk of the TBDMS group in [tert-Butyl(dimethyl)silyl]acetaldehyde offers significant stability, preventing self-condensation and other degradation pathways that can plague unprotected aldehydes. fiveable.me
Significance of this compound as a Key Synthetic Intermediate
This compound has proven to be a cornerstone in the total synthesis of numerous complex natural products. Its utility stems from its ability to act as a versatile two-carbon building block, participating in a wide range of stereoselective reactions. The aldehyde functionality can act as both an aldol (B89426) donor and an aldol acceptor, making it a valuable reagent in the construction of polyketide and carbohydrate frameworks. sigmaaldrich.com
One of the most compelling demonstrations of its significance is its application in the synthesis of marine natural products. For instance, it was a crucial component in the synthesis of (–)-dactylodide, where it was used to construct the essential tetrahydropyran (B127337) subunit. alfa-chemistry.com Its role in the total synthesis of other notable natural products further underscores its importance. These include:
(+)-Ambruticin : A potent antifungal agent with a complex polyketide structure. sigmaaldrich.com
(−)-Laulimalide : A microtubule-stabilizing agent with significant anticancer activity. sigmaaldrich.com
(−)-Salinosporamide A : A proteasome inhibitor with potential as an anticancer drug. sigmaaldrich.com
(+)-Leucascandrolide A : A marine-derived macrolide with potent antifungal and cytotoxic activities. sigmaaldrich.com
The choice of this compound in these intricate syntheses is not arbitrary. The TBDMS group provides the necessary stability for the aldehyde to be carried through multiple synthetic steps. Furthermore, its steric bulk can influence the stereochemical outcome of reactions at or near the aldehyde, providing a degree of diastereocontrol. The subsequent deprotection of the silyl ether to reveal a primary alcohol offers a handle for further functionalization, adding to its strategic value in a synthetic sequence.
Below is a table summarizing some of the key physical and chemical properties of this compound:
| Property | Value |
| CAS Number | 102191-92-4 |
| Molecular Formula | C₈H₁₈O₂Si |
| Molecular Weight | 174.31 g/mol |
| Boiling Point | 165-167 °C |
| Density | 0.915 g/mL at 25 °C |
Overview of Research Trajectories Involving this compound
The trajectory of research involving this compound has mirrored the increasing complexity of synthetic targets in organic chemistry. Initially employed in more straightforward applications of aldol and other carbonyl addition reactions, its use has evolved to become integral to highly sophisticated and lengthy total syntheses.
A significant area of research has focused on the development of new methods for the preparation of this compound. A common and scalable method involves the silylation of ethylene (B1197577) glycol with tert-butyldimethylsilyl chloride, followed by oxidation of the resulting alcohol to the aldehyde. google.com Various oxidizing agents have been employed for this transformation, with the choice of reagent often depending on the scale and specific requirements of the synthesis. google.com
The following table outlines a general synthetic approach to this compound:
| Step | Reactants | Reagents | Product |
| 1. Silylation | Ethylene glycol, tert-Butyldimethylsilyl chloride | Base (e.g., Triethylamine, Pyridine) | 2-((tert-Butyldimethylsilyl)oxy)ethanol |
| 2. Oxidation | 2-((tert-Butyldimethylsilyl)oxy)ethanol | Oxidizing agent (e.g., PCC, Swern oxidation) | This compound |
More recent research has focused on expanding the repertoire of reactions in which this versatile building block can participate. The development of new catalytic systems and reaction conditions continues to unlock novel applications for this compound, enabling the construction of ever more complex and biologically active molecules. Its continued presence in the high-impact literature of synthetic organic chemistry is a testament to its enduring importance as a key synthetic intermediate.
Structure
3D Structure
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OSi/c1-8(2,3)10(4,5)7-6-9/h6H,7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKADKXJLDMQPTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508283 | |
| Record name | [tert-Butyl(dimethyl)silyl]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79705-11-6 | |
| Record name | [tert-Butyl(dimethyl)silyl]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl Dimethyl Silyl Acetaldehyde
Direct Synthetic Routes to [tert-Butyl(dimethyl)silyl]acetaldehyde
Direct synthetic routes to this compound primarily involve the construction of the target molecule from a precursor that already contains the core carbon skeleton. These methods often rely on highly selective chemical transformations.
Regioselective Oxidation Strategies for Precursors
A prevalent and efficient method for the direct synthesis of this compound is the regioselective oxidation of its corresponding alcohol, 2-([tert-Butyl(dimethyl)silyl]oxy)ethanol. This precursor is readily prepared by the monosilylation of ethylene (B1197577) glycol with tert-butyldimethylsilyl chloride. google.com The subsequent oxidation of the primary alcohol to the aldehyde requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid.
Several modern oxidation protocols have proven effective for this transformation. A notable example is the use of 2-iodoxybenzoic acid (IBX), a hypervalent iodine reagent known for its mild and selective oxidation of alcohols. In a typical procedure, 2-([tert-Butyl(dimethyl)silyl]oxy)ethanol is treated with IBX in an appropriate solvent, leading to the desired aldehyde in high yield and purity. google.com
Another powerful method involves the use of the Dess-Martin periodinane (DMP), another hypervalent iodine reagent. This reagent is known for its operational simplicity and high efficiency in oxidizing primary alcohols to aldehydes under neutral conditions. The reaction proceeds smoothly at room temperature, providing this compound in excellent yields. google.com
The table below summarizes findings from a patented industrial preparation method, highlighting the effectiveness of these oxidation strategies. google.com
| Oxidizing Agent | Precursor | Solvent | Reaction Conditions | Yield (%) | Purity (%) |
| 2-Iodoxybenzoic Acid (IBX) | 2-([tert-Butyl(dimethyl)silyl]oxy)ethanol | Sherwood oil | Reflux at 70°C for 15h | 82 | 99.97 |
| Dess-Martin Periodinane | 2-([tert-Butyl(dimethyl)silyl]oxy)ethanol | Sherwood oil | Reflux at 60°C for 18h | 80 | 99.99 |
| Dess-Martin Periodinane | 2-([tert-Butyl(dimethyl)silyl]oxy)ethanol | Sherwood oil | Reflux at 50°C for 20h | 79 | 99.98 |
Functional Group Interconversion Approaches
Functional group interconversion provides an alternative direct route to this compound. One such approach is the isomerization of a corresponding silylated epoxide, namely 2-([tert-butyl(dimethyl)silyl]oxymethyl)oxirane. The rearrangement of epoxides to aldehydes can be catalyzed by various reagents, offering a pathway to the target molecule from a different class of starting material.
Lewis acids are commonly employed to promote this type of isomerization. For instance, chromium(III) tetraphenylporphyrin (B126558) triflate has been shown to be an efficient catalyst for the regio- and stereoselective rearrangement of epoxides to aldehydes. organic-chemistry.org This method is particularly suitable for the synthesis of optically active β-siloxy aldehydes from 2,3-epoxy silyl (B83357) ethers. organic-chemistry.org While a specific example for 2-([tert-butyl(dimethyl)silyl]oxymethyl)oxirane is not detailed in the readily available literature, the general applicability of this methodology suggests its potential for the synthesis of this compound.
Base-promoted isomerizations of epoxides can also yield aldehydes, though they often lead to allylic alcohols as the major product. wikipedia.org The choice of base and reaction conditions is crucial to steer the reaction towards the desired aldehyde product.
Another plausible, though less common, functional group interconversion is the ozonolysis of a corresponding vinyl silyl ether, such as tert-butyl(dimethyl)(vinyloxy)silane. Ozonolysis is a powerful tool for cleaving carbon-carbon double bonds to form carbonyl compounds. core.ac.uksemanticscholar.org The reaction of the vinyl silyl ether with ozone, followed by a reductive workup, would directly yield this compound.
Indirect Synthetic Pathways Involving this compound Formation
Indirect synthetic pathways involve the formation of the target molecule as part of a longer, multi-step sequence. These routes often leverage the silyl group as a protecting group for a hydroxyl functionality.
Multistep Sequences Incorporating Silyl Protection
In complex organic syntheses, the tert-butyldimethylsilyl (TBDMS) group is frequently used as a protecting group for alcohols due to its stability under a wide range of reaction conditions and its straightforward introduction and removal. A hypothetical multi-step synthesis could involve the protection of a diol, such as propane-1,3-diol, at one of the hydroxyl groups with a TBDMS group. The remaining free alcohol could then be subjected to a series of transformations to introduce the aldehyde functionality at the adjacent carbon, ultimately leading to this compound.
Such sequences highlight the utility of the silyl group not just as a component of the final molecule but as a strategic tool to mask a reactive functional group during the synthesis. The robust nature of the TBDMS ether linkage allows for a wide variety of synthetic manipulations on other parts of the molecule before its potential deprotection or its incorporation into the final target structure.
Transition-Metal Catalyzed Routes to this compound
Transition-metal catalysis offers powerful and versatile methods for the construction of complex organic molecules. While a direct, single-step transition-metal catalyzed synthesis of this compound is not prominently reported, plausible indirect routes can be envisioned.
One such pathway could involve the palladium-catalyzed silylation of a terminal alkene, a reaction often referred to as a silyl-Heck reaction. nih.govorganic-chemistry.org This could be used to synthesize a vinyl silane (B1218182) precursor. Subsequent hydroformylation of the vinyl silane, a well-established transition-metal catalyzed process for converting alkenes to aldehydes, would then yield the desired silylacetaldehyde. The regioselectivity of the hydroformylation would be a key factor in the success of this approach.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis
The optimization of reaction conditions is paramount to maximize the yield and selectivity of any synthetic protocol for this compound. Key parameters that are typically varied include the choice of reagents, solvent, temperature, reaction time, and catalyst loading.
In the direct oxidation of 2-([tert-Butyl(dimethyl)silyl]oxy)ethanol, the choice of oxidizing agent is critical. While strong oxidants like chromates are effective, they are often toxic and can lead to over-oxidation. Milder reagents like IBX and Dess-Martin periodinane offer higher selectivity for the aldehyde. google.com The data from the patented method demonstrates how variations in temperature and reaction time can be fine-tuned to achieve optimal yields and purity. For example, with Dess-Martin periodinane, a higher temperature of 60°C for a shorter duration of 18 hours resulted in a slightly higher yield and purity compared to a lower temperature of 50°C for 20 hours. google.com
The solvent can also play a significant role. Non-polar, inert solvents are often preferred to minimize side reactions. The use of Sherwood oil in the patented process suggests that a high-boiling, inert medium is beneficial for this transformation. google.com
For functional group interconversion routes, such as the isomerization of silylated epoxides, the choice of catalyst and its loading are crucial. A systematic screening of different Lewis or Brønsted acids and bases would be necessary to identify the most efficient catalyst system. The concentration of the substrate and the reaction temperature would also need to be optimized to suppress the formation of byproducts.
In transition-metal catalyzed routes, the ligand on the metal center can have a profound impact on the reaction's outcome. For a hypothetical hydroformylation of a vinyl silane, different phosphine (B1218219) or N-heterocyclic carbene ligands could be screened to control the regioselectivity and efficiency of the aldehyde formation.
A summary of key parameters for optimization is presented in the table below.
| Synthetic Route | Key Parameters for Optimization | Desired Outcome |
| Regioselective Oxidation | Oxidizing agent, Solvent, Temperature, Reaction time | High yield and purity, minimal over-oxidation |
| Functional Group Interconversion | Catalyst type and loading, Solvent, Temperature | High regioselectivity for aldehyde formation |
| Transition-Metal Catalysis | Metal catalyst, Ligand, Solvent, Pressure (for hydroformylation), Temperature | High conversion, high regioselectivity, catalyst stability |
Influence of Catalysts and Reagents
The conversion of 2-([tert-Butyl(dimethyl)silyl]oxy)ethan-1-ol to this compound is an oxidation reaction where the choice of the oxidizing agent is critical. Various reagents have been successfully employed, each influencing the reaction conditions and outcomes such as yield and purity.
A common and industrially scalable method involves the use of hypervalent iodine compounds as the oxidizing agent. google.com Reagents such as Dess-Martin periodinane (DMP) and 2-Iodoxybenzoic acid (IBX) are effective for this transformation. google.com The reaction proceeds by dissolving the starting alcohol in a suitable organic solvent, followed by the addition of the oxidizing agent. google.com
The choice between these reagents can affect the reaction time and temperature required for complete conversion. For instance, reactions employing DMP have been conducted at temperatures ranging from 50°C to 60°C with reaction times of 18 to 20 hours. google.com When IBX is used, the reaction may require a slightly higher temperature of around 70°C for a 15-hour duration to achieve a comparable yield. google.com These specific conditions highlight the direct influence of the chosen reagent on the synthesis parameters. In these protocols, the reagents are used in stoichiometric amounts, and no additional catalyst is typically required.
The initial step in this synthetic sequence is the formation of the precursor alcohol, 2-([tert-Butyl(dimethyl)silyl]oxy)ethan-1-ol. This is accomplished by reacting tert-butyldimethylchlorosilane with ethylene glycol. google.com An organic acid binding agent, such as pyridine (B92270) or triethylamine, is essential to neutralize the hydrochloric acid generated during the reaction. google.com
| Reagent Type | Specific Reagent | Role in Synthesis |
| Oxidizing Agent | Dess-Martin Periodinane (DMP) | Oxidation of the primary alcohol to the aldehyde. google.com |
| Oxidizing Agent | 2-Iodoxybenzoic acid (IBX) | Oxidation of the primary alcohol to the aldehyde. google.com |
| Silylating Agent | tert-Butyldimethylchlorosilane | Introduction of the TBDMS protecting group onto ethylene glycol. google.com |
| Base | Pyridine | Acid scavenger in the silylation reaction. google.com |
| Base | Triethylamine | Acid scavenger in the silylation reaction. google.com |
Solvent Effects and Temperature Control
The selection of an appropriate solvent and the precise control of temperature are paramount for achieving high yields and purity in the synthesis of this compound.
In the silylation step to produce the precursor alcohol, a high-boiling inert solvent such as Sherwood oil is utilized. google.com This choice facilitates the maintenance of a stable reaction temperature and simplifies the post-reaction workup, which involves distillation to remove the solvent. google.com The temperature for this step is carefully controlled within the range of 45-55°C. google.com This specific temperature range is crucial for ensuring a complete reaction over a period of 40-45 hours while minimizing potential side reactions. google.com
For the subsequent oxidation step, the same inert solvent, Sherwood oil, can be used. google.com Temperature control remains a critical factor, with the optimal temperature being dependent on the chosen oxidizing agent.
When using Dess-Martin periodinane, a reflux temperature of 50-60°C is maintained for 18-20 hours. google.com
With IBX as the oxidant, the reaction is typically refluxed at 70°C for 15 hours. google.com
These controlled temperatures ensure the efficient conversion of the alcohol to the aldehyde without causing degradation of the product or the silyl ether protecting group. google.com Following the reaction, the workup involves extraction with a solvent like ether and subsequent distillation under reduced pressure (10-20 mmHg) to isolate the final product, collecting the fraction that distills at 60-80°C. google.com This careful temperature management during purification is essential for obtaining the aldehyde with very high purity (up to 99.99%). google.com
| Synthetic Step | Solvent | Temperature | Duration | Yield/Purity |
| Silylation of Ethylene Glycol | Sherwood oil | 45-55°C | 40-45 hours | ~74-75% Yield, >99.9% Purity |
| Oxidation with IBX | Sherwood oil | 70°C (Reflux) | 15 hours | 82% Yield, 99.97% Purity |
| Oxidation with DMP | Sherwood oil | 60°C (Reflux) | 18 hours | 80% Yield, 99.99% Purity |
| Oxidation with DMP | Sherwood oil | 50°C (Reflux) | 20 hours | 79% Yield, 99.98% Purity |
Reaction Mechanisms and Reactivity of Tert Butyl Dimethyl Silyl Acetaldehyde
Nucleophilic Addition Reactions of [tert-Butyl(dimethyl)silyl]acetaldehyde
The carbonyl group of this compound is a primary site for nucleophilic attack. Various carbon-based nucleophiles add to the aldehyde, leading to the formation of new carbon-carbon bonds and secondary alcohols, which retain the silyl (B83357) ether moiety.
Aldol-Type Reactions with this compound
This compound serves as a versatile substrate in aldol-type reactions, capable of acting as both an aldol (B89426) acceptor and, through its enolate or enol ether equivalent, an aldol donor. sigmaaldrich.com The Mukaiyama aldol addition is a particularly relevant transformation, involving the Lewis acid-mediated reaction of a silyl enol ether with a carbonyl compound. wikipedia.orgtcichemicals.comnih.gov
In its role as an electrophile, this compound reacts with silyl enol ethers, such as the one derived from acetone, in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂). The reaction proceeds through an open transition state, and the stereochemical outcome can be influenced by the specific Lewis acid and reaction conditions. organic-chemistry.orgmsu.edu The initial product is a β-silyloxy ketone, which upon workup yields the corresponding β-hydroxy ketone.
Research on analogous unbranched β-silyloxyaldehydes has shown that the steric bulk of the silyl protecting group plays a critical role in 1,3-diastereocontrol. In BF₃-mediated Mukaiyama reactions, aldehydes with smaller silyl groups tend to show improved selectivity for the 1,3-anti product. nsf.gov The TBDMS group, being of intermediate size, offers a balance of stability and reactivity, influencing the conformational preference of the transition state assembly. nsf.gov
| Silyl Enol Ether | Lewis Acid Catalyst | Solvent | Expected Product (after workup) |
|---|---|---|---|
| 1-(Trimethylsilyloxy)cyclohexene | TiCl₄ | Dichloromethane | 2-((2-(tert-Butyldimethylsilyloxy)-1-hydroxyethyl)cyclohexan-1-one |
| (tert-Butyldimethylsilyloxy)ethene | BF₃·OEt₂ | Dichloromethane | 4-(tert-Butyldimethylsilyloxy)-3-hydroxybutanal |
Grignard and Organolithium Additions to the Carbonyl of this compound
Grignard (RMgX) and organolithium (RLi) reagents are potent nucleophiles that readily add to the carbonyl carbon of this compound. ucalgary.cayoutube.com This reaction provides a straightforward route to secondary β-(silyloxy) alcohols. The mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic aldehyde carbon, forming a tetrahedral magnesium or lithium alkoxide intermediate. ucalgary.camasterorganicchemistry.com Subsequent aqueous acidic workup protonates the alkoxide to yield the final alcohol product. masterorganicchemistry.com
Due to the free rotation around the C-C bond and the achiral nature of the starting aldehyde, the reaction with a simple Grignard or organolithium reagent produces a racemic mixture of the secondary alcohol. youtube.com Organolithium reagents are generally more reactive than their Grignard counterparts and can be effective even with sterically hindered substrates. dalalinstitute.com
| Organometallic Reagent | Solvent | Product |
|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | Diethyl ether (Et₂O) | 1-(tert-Butyldimethylsilyloxy)propan-2-ol |
| Phenyllithium (PhLi) | Tetrahydrofuran (B95107) (THF) | 1-(tert-Butyldimethylsilyloxy)-2-phenylethan-1-ol |
| n-Butyllithium (n-BuLi) | Hexane/THF | 1-(tert-Butyldimethylsilyloxy)hexan-2-ol |
Wittig and Horner-Wadsworth-Emmons Olefination with this compound
The conversion of the aldehyde functionality in this compound to an alkene is efficiently achieved through the Wittig reaction and its variants, most notably the Horner-Wadsworth-Emmons (HWE) reaction. thermofisher.comlibretexts.org
The Wittig reaction utilizes a phosphorus ylide (phosphorane) to transform the aldehyde into an alkene. masterorganicchemistry.com The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments to yield the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comyoutube.com The stereoselectivity of the Wittig reaction depends on the nature of the ylide; non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides yield predominantly (E)-alkenes.
The Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions stabilized by an adjacent electron-withdrawing group (e.g., an ester), is particularly effective for the synthesis of (E)-alkenes with high stereoselectivity. wikipedia.org The reaction begins with the deprotonation of the phosphonate ester to form a nucleophilic carbanion, which then adds to the aldehyde. wikipedia.org The resulting dialkylphosphate salt byproduct is water-soluble, simplifying purification compared to the Wittig reaction. thieme-connect.com The HWE reaction is a powerful tool for synthesizing α,β-unsaturated esters from this compound. rsc.org
| Reaction Type | Reagent | Expected Major Product |
|---|---|---|
| Wittig | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 3-(tert-Butyldimethylsilyloxy)prop-1-ene |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | Ethyl (E)-4-(tert-butyldimethylsilyloxy)but-2-enoate |
Electrophilic Reactions and Transformations of this compound
While the primary reactivity of the aldehyde is nucleophilic addition to the carbonyl, the α-carbon can be rendered nucleophilic through deprotonation or enol ether formation, allowing for electrophilic reactions at this position.
Alpha-Functionalization Strategies of this compound
Direct α-functionalization of aldehydes can be challenging but is achievable through multi-step sequences. A common strategy involves the conversion of the aldehyde into a more reactive nucleophilic intermediate, such as a silyl enol ether or an enamine.
For α-hydroxylation, this compound can first be converted to its corresponding silyl enol ether. This is typically achieved by treatment with a silylating agent like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) and a hindered base (e.g., triethylamine). The resulting silyl enol ether can then be oxidized with an electrophilic oxygen source, such as a dioxirane (B86890) or m-CPBA, to introduce a hydroxyl group at the α-position after desilylation. organicreactions.org
Similarly, α-amination can be accomplished via an enamine or enolate intermediate. Asymmetric amination of aldehydes has been achieved using organocatalysts like proline derivatives, which form an enamine intermediate in situ. researchgate.net This enamine then reacts with an electrophilic nitrogen source, such as an azodicarboxylate ester (e.g., DEAD or DIAD), to form the α-amino aldehyde derivative with high enantioselectivity.
Rearrangement Reactions Involving this compound Derivatives
Derivatives of this compound, particularly those resulting from nucleophilic additions, can undergo synthetically useful rearrangement reactions. A prominent example is the Brook rearrangement, which involves the intramolecular, base-catalyzed migration of a silyl group from a carbon atom to an adjacent oxygen atom. alfa-chemistry.comwikipedia.org
This rearrangement is relevant for α-silyl alcohol derivatives, which can be prepared, for example, by the addition of a silylmethyl nucleophile (e.g., (trimethylsilyl)methyllithium) to this compound. The resulting β-silyloxy-α-silyl alcohol, upon deprotonation of the hydroxyl group with a base (such as sodium hydride or an organolithium reagent), forms an alkoxide. organic-chemistry.org This alkoxide then attacks the adjacent silicon atom, leading to a 1,2-migration of the silyl group from carbon to oxygen. The driving force for this rearrangement is the formation of a thermodynamically stable silicon-oxygen bond. organic-chemistry.orgslideshare.net The final product, after quenching the resulting carbanion, is a bis(silyl ether).
Mechanistic Investigations of this compound Reactivity
Understanding the reaction mechanisms of this compound is crucial for predicting its reactivity and for the rational design of new synthetic methodologies. While specific mechanistic studies on this compound are limited, insights can be drawn from kinetic and computational studies on related aldehydes and silyl ethers.
Kinetic studies provide quantitative information about reaction rates and the factors that influence them. For reactions involving aldehydes, kinetic investigations can elucidate the mechanism of bond formation and cleavage. For example, studies on the reaction of acetaldehyde (B116499) with methanol (B129727) have provided insights into the kinetics of acetal (B89532) formation. rsc.org
In the context of this compound, kinetic studies could be employed to understand the rate of nucleophilic addition to the carbonyl group, the influence of the bulky silyl ether on the reaction rate, and the kinetics of silyl ether cleavage under various conditions. Such studies would be invaluable for optimizing reaction conditions and for comparing the reactivity of this aldehyde with other aliphatic aldehydes. For example, the rate of ethanol (B145695) dehydrogenation to acetaldehyde has been studied, which is a key step in certain industrial processes. umaine.edu
Computational modeling, using methods such as Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. researchgate.net These methods allow for the calculation of the energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway.
For this compound, computational modeling could be used to explore various reaction pathways, such as those for aldol reactions, Wittig reactions, and reductions. It could also be used to predict the stereochemical outcomes of asymmetric reactions by modeling the interactions between the substrate, the catalyst, and the reagent. Quantum chemical studies on the formation of acetaldehyde have been conducted to understand the reaction paths and kinetics, identifying transition states on the potential energy surface. nih.govrsc.org Similar computational approaches could be applied to elucidate the reactivity of its silylated analog, providing a deeper understanding of the electronic and steric effects of the tert-butyldimethylsilyl group.
Applications of Tert Butyl Dimethyl Silyl Acetaldehyde in Complex Molecule Synthesis
Utilization of [tert-Butyl(dimethyl)silyl]acetaldehyde in Natural Product Synthesis
The strategic incorporation of this compound has been a key element in the total synthesis of several complex and biologically active natural products. Its ability to participate in stereoselective bond-forming reactions has enabled the construction of intricate stereochemical arrays found in these target molecules.
This compound serves as a precursor to chiral building blocks, particularly in syntheses that draw inspiration from polyketide biosynthesis. nih.gov Polyketides are a large class of natural products characterized by repeating acetate (B1210297) or propionate (B1217596) units, often featuring multiple stereocenters. In a biomimetic approach, synthetic chemists can utilize C2 building blocks like this compound to construct these complex carbon chains in a stepwise and stereocontrolled manner.
The aldehyde functionality of this compound is amenable to a variety of asymmetric transformations, most notably aldol (B89426) reactions, which are fundamental to polyketide chain elongation. nih.gov By employing chiral auxiliaries or catalysts, the addition of enolates to this compound can proceed with high levels of diastereoselectivity, thereby setting the stereochemistry of newly formed hydroxyl and methyl-bearing centers. The bulky TBS protecting group can play a crucial role in influencing the facial selectivity of these reactions, leading to the predictable formation of specific stereoisomers. This controlled introduction of chirality is essential for building up the complex stereochemical architecture of polyketide natural products.
For instance, in the synthesis of polyol-containing natural products, the iterative use of silyloxy aldehydes in aldol reactions allows for the controlled construction of 1,3-diol systems, a common motif in these molecules. The stereochemical outcome of such reactions can be predicted and controlled, which is a cornerstone of biosynthesis-inspired synthetic strategies. oapen.org
The utility of this compound is exemplified in the total syntheses of several notable natural products. In these syntheses, it often serves as a key fragment for the introduction of a specific portion of the molecule's carbon skeleton with the desired stereochemistry.
(+)-Ambruticin: In the total synthesis of the potent antifungal agent (+)-ambruticin, Jacobsen and co-workers utilized this compound as a key building block. nih.govresearchgate.net The synthesis involved a catalytic asymmetric aldol reaction to introduce a chiral diol unit, which was a critical step in constructing the complex polyketide backbone of ambruticin.
(−)-Laulimalide: The total synthesis of the microtubule-stabilizing agent (−)-laulimalide, accomplished by Paterson and colleagues, also featured the use of this compound. nih.govnih.gov It was employed in a diastereoselective aldol reaction to append a C2 unit, contributing to the formation of the intricate macrolide structure of laulimalide.
(−)-Salinosporamide A: While the core of salinosporamide A is a densely functionalized pyrrolidinone, the synthesis of this potent proteasome inhibitor has involved strategies where side chains are constructed using versatile building blocks. Although direct use of this compound in the seminal total synthesis by Corey and co-workers is not explicitly detailed in the primary reports, the construction of similar hydroxyethyl (B10761427) side chains in related complex natural products often relies on such C2 synthons. pitt.edunih.govnih.govharvard.edu
(+)-Leucascandrolide A: The convergent total synthesis of the marine macrolide (+)-leucascandrolide A by Carreira and his team provides another example of the strategic use of chiral building blocks derived from simple aldehydes. nih.govnih.gov The construction of the tetrahydropyran (B127337) core and the macrolactone involved stereoselective additions to aldehydes to set key stereocenters.
The following table summarizes the application of this compound in the synthesis of these natural products.
| Natural Product | Key Reaction Type | Role of this compound |
| (+)-Ambruticin | Asymmetric Aldol Reaction | Introduction of a chiral diol unit. |
| (−)-Laulimalide | Diastereoselective Aldol Reaction | Elongation of the carbon chain with stereocontrol. |
| (−)-Salinosporamide A | Side Chain Construction | Potential precursor for hydroxyethyl side chains. |
| (+)-Leucascandrolide A | Stereoselective Aldol Addition | Formation of key stereocenters in the macrolide core. |
This compound in the Synthesis of Pharmaceutical Intermediates
While the application of this compound is well-documented in the synthesis of natural products, its specific use in the synthesis of pharmaceutical intermediates is less explicitly detailed in the available scientific literature. However, the types of transformations it undergoes suggest its potential utility in this area.
Based on a comprehensive review of the scientific literature, there are no specific, documented examples of this compound being used for the formation of key pharmaceutical scaffolds or heterocycles. While the synthesis of heterocycles is a major focus in medicinal chemistry, the role of this particular aldehyde in such constructions has not been reported. rsc.org
Similarly, a thorough search of the available literature did not yield specific examples of stereoselective syntheses leveraging this compound for the direct preparation of pharmaceutical intermediates. While its role in stereoselective aldol reactions is established in the context of natural product synthesis, its application for creating chiral centers in pharmaceutical intermediates has not been a focus of published research.
Role of this compound in Material Science Precursor Synthesis
A comprehensive search of the scientific literature and patent databases did not reveal any documented applications of this compound in the synthesis of precursors for material science. The focus of research on this compound has been predominantly in the area of complex molecule synthesis for biological applications. There is no evidence to suggest its use in the development of polymers, electronic materials, or other advanced materials. nih.govresearchgate.netresearchgate.net
Polymer and Oligomer Synthesis via this compound
The aldehyde functional group, in principle, can undergo polymerization through various mechanisms, such as cationic polymerization, to form polyacetals. Similarly, the silyl (B83357) ether group offers a handle for other chemical transformations. Despite this theoretical potential, there is a conspicuous absence of published research detailing the successful polymerization or oligomerization of this compound.
The primary role of the tert-butyldimethylsilyl (TBDMS) group in polymer chemistry is overwhelmingly as a temporary protecting group for hydroxyl or other reactive functionalities in more complex monomers. This strategy prevents these functional groups from interfering with the polymerization process, such as in anionic living polymerization of styrene (B11656) derivatives. After the polymer backbone is formed, the TBDMS groups are typically removed to yield a functionalized polymer.
A hypothetical polymerization of this compound could be envisioned as follows:
| Polymerization Type | Potential Monomer | Resulting Polymer Structure (Hypothetical) | Challenges and Considerations |
| Cationic Polymerization | This compound | Polyacetal with pendant -CH₂-O-Si(CH₃)₂(C(CH₃)₃) groups | The bulky TBDMS group may sterically hinder the polymerization process. The stability of the silyl ether under cationic conditions would need to be carefully evaluated. |
| Anionic Polymerization | Not directly applicable to the aldehyde group | - | The aldehyde group is susceptible to nucleophilic attack by anionic initiators, which would likely lead to side reactions rather than polymerization. |
This table is presented for illustrative purposes and is based on general principles of polymer chemistry, not on documented experimental results for this specific compound.
Functional Material Development Using this compound Derivatives
The development of functional materials typically relies on the incorporation of specific chemical moieties that impart desired properties, such as conductivity, photoresponsiveness, or biological activity. While derivatives of this compound could theoretically be synthesized to contain such functionalities, the subsequent step of creating a functional material, often through polymerization or grafting onto a surface, is not described in the existing body of scientific work.
The utility of this compound is predominantly documented in the context of multi-step syntheses of natural products and other complex, non-polymeric target molecules. In these syntheses, its role is transient, and the core structure of the acetaldehyde (B116499) is either modified or it is used as a building block that does not persist in its original form in the final product.
Derivatization and Advanced Synthetic Transformations of Tert Butyl Dimethyl Silyl Acetaldehyde
Formation of Silyl (B83357) Enol Ethers from [tert-Butyl(dimethyl)silyl]acetaldehyde and Their Applications
Silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate surrogates that react with electrophiles to form new carbon-carbon bonds. rsc.org The silyl enol ether derived from this compound is a valuable precursor for stereoselective aldol (B89426) reactions.
The formation of a silyl enol ether from this compound involves the deprotonation of the α-carbon followed by trapping the resulting enolate with a silylating agent. Since the aldehyde has only one set of α-protons, the issue of regioselectivity, often a concern with unsymmetrical ketones, is not present. rsc.org However, the stereoselectivity (E/Z) of the resulting double bond can be controlled by the reaction conditions.
Standard conditions for the synthesis of the corresponding silyl enol ether, (E/Z)-tert-butyl-[2-(tert-butyldimethylsilyloxy)vinyloxy]dimethylsilane, typically involve treating the aldehyde with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). The enolate is then quenched with a silyl halide, such as tert-butyldimethylsilyl chloride (TBSCl). The choice of base and reaction conditions can influence the E/Z ratio of the product.
Table 1: Representative Conditions for Silyl Enol Ether Formation
| Base | Silylating Agent | Solvent | Temperature (°C) | Typical Control |
|---|---|---|---|---|
| Lithium diisopropylamide (LDA) | tert-Butyldimethylsilyl chloride (TBSCl) | Tetrahydrofuran (THF) | -78 | Kinetic |
| Triethylamine (Et3N) | tert-Butyldimethylsilyl triflate (TBSOTf) | Dichloromethane (CH2Cl2) | 0 to 25 | Thermodynamic |
The Mukaiyama aldol addition is a powerful carbon-carbon bond-forming reaction that involves the Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone. wikipedia.orgtcichemicals.com This reaction avoids the often harsh basic or acidic conditions of traditional aldol reactions and allows for a crossed-aldol reaction without self-condensation of the aldehyde. wikipedia.org
The silyl enol ether derived from this compound serves as a nucleophilic partner in these reactions. Research has shown that silyl enol ethers of acetaldehyde (B116499) are effective in catalytic, enantioselective Mukaiyama aldol reactions. nih.govunipd.it The use of a tert-butyldimethylsilyl (TBS) group on the enol ether is often preferred as it can prevent product decomposition that may occur with less bulky silyl groups. unipd.it A chiral Lewis acid catalyst activates the accepting aldehyde, allowing for a stereocontrolled attack by the silyl enol ether to furnish a β-silyloxy aldehyde.
Table 2: Illustrative Mukaiyama Aldol Reactions with Acetaldehyde-Derived Silyl Enol Ethers
| Electrophile (Aldehyde) | Lewis Acid Catalyst | Typical Product | Stereoselectivity |
|---|---|---|---|
| Benzaldehyde | TiCl4 | β-Hydroxy-β-phenyl-propionaldehyde derivative | Diastereomeric mixture (syn/anti) |
| Isobutyraldehyde | BF3·OEt2 | β-Hydroxy-γ,γ-dimethyl-valeraldehyde derivative | Diastereomeric mixture (syn/anti) |
| Various aliphatic/aromatic aldehydes | Chiral Imidodiphosphorimidate (IDPi) catalyst | Chiral β-silyloxy aldehyde | High enantioselectivity unipd.it |
Preparation and Utility of Acetals and Related Protecting Groups from this compound
The aldehyde functional group is highly reactive towards nucleophiles and reducing agents. In multistep syntheses, it is often necessary to protect the aldehyde to prevent unwanted side reactions. A common strategy is the conversion of the aldehyde into an acetal (B89532), which is stable to basic, nucleophilic, and organometallic reagents but can be readily cleaved under acidic conditions.
This compound can be converted to its corresponding acetal, such as 2-(1,1-diethoxyethoxy)-tert-butyldimethylsilane, by reaction with an alcohol (e.g., ethanol) in the presence of an acid catalyst. prepchem.com Cyclic acetals, such as the 1,3-dioxolane (B20135) derivative formed with ethylene (B1197577) glycol, are particularly stable and frequently employed. The formation is a reversible equilibrium reaction, which is typically driven to completion by removing the water that is formed, often by azeotropic distillation. The utility of this protection is evident in complex syntheses where the silyl ether moiety might be cleaved or another part of the molecule modified under conditions that would otherwise affect the aldehyde. alfa-chemistry.comsigmaaldrich.com
Table 3: Common Acetal Protecting Groups for Aldehydes
| Reagent | Catalyst | Acetal Formed | Deprotection Condition |
|---|---|---|---|
| Ethanol (B145695) (excess) | p-Toluenesulfonic acid (TsOH) | Diethyl acetal | Aqueous Acid (e.g., HCl) |
| Ethylene glycol | Pyridinium p-toluenesulfonate (PPTS) | 1,3-Dioxolane (cyclic) | Aqueous Acid (e.g., HCl) |
Transformations of the Aldehyde Moiety of this compound to Other Functional Groups
The aldehyde group in this compound can be readily transformed into other key functional groups, including alcohols via reduction and carboxylic acids via oxidation, significantly broadening its synthetic applications.
The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, 2-(tert-Butyldimethylsilyloxy)ethanol. This transformation is typically achieved with high efficiency using common hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol is a mild and selective choice that does not affect the silyl ether. masterorganicchemistry.comlibretexts.org For more sterically hindered or less reactive substrates, the more powerful lithium aluminum hydride (LiAlH₄) can be used, followed by an aqueous workup. libretexts.org
The resulting alcohol, 2-(tert-Butyldimethylsilyloxy)ethanol, is a versatile intermediate for further functionalization. The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine (B92270). These sulfonates can then undergo nucleophilic substitution reactions. For instance, a mild interconversion from TBDMS ethers to sulfonate esters can be achieved using p-toluenesulfonyl fluoride (B91410) and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org
The aldehyde can be oxidized to the corresponding carboxylic acid, (tert-Butyldimethylsilyloxy)acetic acid. A variety of oxidizing agents can accomplish this transformation. The Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403) and a chlorine scavenger like 2-methyl-2-butene, is a particularly mild and efficient method that is well-tolerated by many functional groups, including silyl ethers.
The resulting (tert-Butyldimethylsilyloxy)acetic acid can be converted into a range of derivatives. For example, it can undergo Fischer esterification, where reaction with an alcohol under acidic catalysis yields the corresponding ester. athabascau.cayoutube.com Alternatively, the carboxylic acid can be activated, for example by conversion to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with alcohols or amines to form esters or amides, respectively.
Table 4: Summary of Aldehyde Transformations
| Transformation | Reagent(s) | Product |
|---|---|---|
| Reduction | 1. NaBH4 2. Methanol | 2-(tert-Butyldimethylsilyloxy)ethanol |
| Oxidation | 1. NaClO2, NaH2PO4 2. 2-Methyl-2-butene | (tert-Butyldimethylsilyloxy)acetic acid |
| Esterification (from acid) | 1. Ethanol 2. H2SO4 (cat.) | Ethyl (tert-butyldimethylsilyloxy)acetate |
Insufficient Published Data for Specific Aza-Wittig and Imine Formation Reactions of this compound
The Aza-Wittig reaction is a powerful method for the synthesis of imines from aldehydes and iminophosphoranes. This reaction typically involves the nucleophilic attack of the iminophosphorane on the carbonyl carbon of the aldehyde, followed by a [2+2] cycloaddition to form a four-membered oxazaphosphetane intermediate. This intermediate then collapses to form the desired imine and a phosphine (B1218219) oxide byproduct, often triphenylphosphine (B44618) oxide. The general mechanism is highly reliable for many classes of aldehydes.
Similarly, imine formation through the condensation of an aldehyde with a primary amine is a fundamental reaction in organic chemistry. This acid-catalyzed reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the carbon-nitrogen double bond of the imine.
Despite the general utility of these reactions, their specific application to this compound, which contains a sterically bulky silyl ether group adjacent to the aldehyde functionality, has not been documented in the accessible scientific literature. Consequently, the creation of an article section with detailed research findings and data tables, as requested, is not possible at this time. The absence of such data prevents a scientifically accurate and thorough discussion of these specific derivatizations for the target compound.
Advanced Spectroscopic and Analytical Techniques for Studying Tert Butyl Dimethyl Silyl Acetaldehyde and Its Derivatives in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic compounds, including derivatives of [tert-Butyl(dimethyl)silyl]acetaldehyde. Both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework of a molecule.
In ¹H NMR, the tert-butyl group protons of the TBDMS moiety typically appear as a sharp, intense singlet around δ 0.9-1.1 ppm due to the nine equivalent protons. The dimethylsilyl protons also present as a singlet, usually found further upfield around δ 0.05-0.2 ppm. The aldehydic proton of the parent compound is highly characteristic, appearing as a triplet (due to coupling with the adjacent CH₂ group) in the downfield region of the spectrum, typically between δ 9.5 and 10.0 ppm. The methylene (B1212753) (CH₂) protons adjacent to the aldehyde group exhibit a corresponding doublet.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. mdpi.comoregonstate.edu The quaternary carbon and the methyl carbons of the tert-butyl group are readily identifiable, as are the methyl carbons attached to the silicon atom. The carbonyl carbon of the aldehyde is particularly diagnostic, with a chemical shift typically exceeding 200 ppm. oregonstate.edu
When this compound undergoes reaction, such as an aldol (B89426) addition or a Grignard reaction, significant changes in the NMR spectra are observed. For instance, the disappearance of the characteristic aldehydic proton signal (δ ~9.7 ppm) and the appearance of new signals corresponding to a newly formed alcohol (CH-OH) and the protons of the added molecular fragment are clear indicators of a successful transformation. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to establish connectivity between protons and carbons, confirming the precise structure of the reaction products.
Table 1: Representative ¹H NMR Chemical Shifts (δ) for a Product of a Grignard Reaction with this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-a | 3.85 | m | 1H | CH-OH |
| H-b | 2.50 | d | 1H | OH |
| H-c | 1.55 | m | 2H | Si-CH₂ |
| H-d | 0.95 | s | 9H | C(CH₃)₃ |
| H-e | 0.10 | s | 6H | Si(CH₃)₂ |
| H-f | Varies | Varies | Varies | R-group from Grignard |
Table 2: Representative ¹³C NMR Chemical Shifts (δ) for the Same Grignard Reaction Product
| Carbons | Chemical Shift (ppm) | Assignment |
| C-1 | 68.5 | CH-OH |
| C-2 | 28.1 | Si-CH₂ |
| C-3 | 26.8 | C(CH₃)₃ |
| C-4 | 18.2 | C(CH₃)₃ |
| C-5 | -4.5 | Si(CH₃)₂ |
| C-6 | Varies | R-group from Grignard |
Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. youtube.com It is particularly valuable in the context of reactions involving this compound for monitoring reaction progress and confirming the identity of products. nih.gov
Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation of reaction mixtures and subsequent analysis of individual components. In monitoring a reaction, small aliquots can be taken over time, and the relative intensities of the mass peaks corresponding to the starting material and the product can be tracked to determine reaction completion.
The mass spectrum of silyl-containing compounds is often characterized by specific fragmentation patterns. nih.govresearchgate.net A common fragmentation pathway for tert-butyldimethylsilyl ethers and related compounds is the loss of the tert-butyl group ([M-57]⁺), which results in a prominent peak in the spectrum. nih.gov The molecular ion peak (M⁺) itself may be observed, but it can sometimes be weak. High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap, provide highly accurate mass measurements, allowing for the determination of the elemental formula of the product, which is crucial for confirming its identity. nasa.gov
For example, in the analysis of a reaction product, observing a molecular ion peak that corresponds to the expected molecular weight of the new derivative, along with the characteristic [M-57]⁺ fragment, provides strong evidence for the successful synthesis.
Table 3: Common Mass Spectrometry Fragments for TBDMS-Containing Compounds
| Fragment Ion | m/z Value | Description |
| [M]⁺ | Varies | Molecular Ion |
| [M - CH₃]⁺ | M - 15 | Loss of a methyl group from the Si-Me |
| [M - C₄H₉]⁺ | M - 57 | Loss of the tert-butyl group |
| [Si(CH₃)₂C₄H₉]⁺ | 115 | TBDMS cation fragment |
| [Si(CH₃)₃]⁺ | 73 | Rearrangement and loss, trimethylsilyl (B98337) cation |
Infrared (IR) Spectroscopy for Characterizing Functional Group Transformations
Infrared (IR) spectroscopy is an effective and rapid method for identifying the functional groups present in a molecule and is particularly useful for tracking the transformation of the aldehyde group in this compound. pressbooks.pub
The parent aldehyde shows a very strong and characteristic carbonyl (C=O) stretching absorption band, typically found around 1720-1740 cm⁻¹. libretexts.orgpg.edu.pllibretexts.org Additionally, aldehydes exhibit unique C-H stretching vibrations for the aldehydic proton, which appear as two distinct, weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹. spectroscopyonline.comopenstax.org The presence of the TBDMS group is indicated by absorptions related to Si-C bonds. gelest.com
When the aldehyde undergoes a reaction, such as reduction to an alcohol or conversion to an imine, the IR spectrum changes predictably. For instance, upon reduction to the corresponding alcohol, the strong C=O stretch at ~1730 cm⁻¹ will disappear completely. Concurrently, a new, broad absorption band will appear in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The appearance of this O-H band and the disappearance of the C=O band provide clear and immediate evidence of the functional group transformation.
Table 4: Key IR Absorption Frequencies for Monitoring Reactions of this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| Aldehyde (R-CHO) | C=O Stretch | 1740-1720 | Strong |
| Aldehyde (R-CHO) | C-H Stretch | 2830-2800 & 2730-2700 | Medium to Weak |
| Alcohol (R-OH) | O-H Stretch | 3600-3200 | Strong, Broad |
| Alkane (C-H) | C-H Stretch | 2960-2850 | Strong |
| Silyl (B83357) Group (Si-CH₃) | Symmetric Bending | ~1270 | Medium |
X-ray Crystallography for Absolute Stereochemical Assignments of Complex Products
When reactions involving this compound generate chiral products, determining the three-dimensional arrangement of atoms, or the absolute stereochemistry, is often crucial. Single-crystal X-ray crystallography is the most definitive method for this purpose. nih.govjst.go.jpnih.gov
For chiral molecules that are enantiomerically pure, X-ray crystallography can determine the absolute configuration by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. soton.ac.ukresearchgate.net This allows for the unambiguous assignment of stereocenters as either (R) or (S). This capability is invaluable in asymmetric synthesis, where the goal is to produce a single enantiomer of a complex molecule. If a derivative of this compound is used in a stereoselective reaction, X-ray crystallography of the product can confirm the success and efficiency of the stereocontrol. nih.gov
While obtaining a suitable crystal can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy, making it the gold standard for absolute stereochemical assignment. nih.gov
Theoretical and Computational Studies on Tert Butyl Dimethyl Silyl Acetaldehyde
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of [tert-Butyl(dimethyl)silyl]acetaldehyde. These calculations can map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and calculate molecular electrostatic potential surfaces, all of which are critical in understanding the molecule's chemical behavior.
The presence of the bulky tert-butyl(dimethyl)silyl (TBDMS) group introduces significant steric and electronic effects on the acetaldehyde (B116499) moiety. Electronically, the silicon atom is less electronegative than carbon, leading to a slight electron-donating effect towards the acetyl group. This can influence the reactivity of the carbonyl carbon and the adjacent α-carbon. Sterically, the large TBDMS group can hinder the approach of nucleophiles to the carbonyl carbon, thereby influencing the stereochemical outcome of reactions.
Detailed DFT studies on analogous α-silyl aldehydes have shown that the stereochemical course of nucleophilic additions is often governed by the steric bulk of the silyl (B83357) substituent rather than its electronic properties. For instance, in hydride reductions, the nucleophile tends to approach from the side opposite to the bulky silyl group, following the Felkin-Ahn model of stereoselectivity.
Table 1: Calculated Electronic Properties of a Model α-Silyl Acetaldehyde
| Property | Value | Method/Basis Set |
| HOMO Energy | -6.5 eV | B3LYP/6-31G |
| LUMO Energy | -0.8 eV | B3LYP/6-31G |
| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-31G |
| Dipole Moment | 2.5 D | B3LYP/6-31G |
| Mulliken Charge on Carbonyl C | +0.45 e | B3LYP/6-31G |
| Mulliken Charge on Carbonyl O | -0.55 e | B3LYP/6-31G |
Note: The data in this table are representative values for a model α-silyl acetaldehyde and are intended for illustrative purposes.
Molecular Dynamics Simulations of this compound in Solution and Reaction Environments
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution and during chemical reactions. For this compound, MD simulations can provide insights into its conformational flexibility, solvation dynamics, and the role of the solvent in mediating its reactions.
In a typical MD simulation, the molecule is placed in a box of solvent molecules (e.g., water, tetrahydrofuran (B95107), or dichloromethane), and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. These simulations can reveal the preferred conformations of the TBDMS group and how its orientation influences the accessibility of the reactive aldehyde functionality.
Furthermore, MD simulations can be employed to study reaction environments. For instance, by simulating the approach of a nucleophile to the aldehyde, one can observe the role of solvent molecules in stabilizing the transition state and influencing the reaction pathway. The simulations can also provide information on the free energy landscape of the reaction, helping to identify the most probable reaction coordinates.
Table 2: Representative Parameters for a Molecular Dynamics Simulation of this compound in Tetrahydrofuran
| Parameter | Description | Value/Setting |
| Force Field | Defines the potential energy function for the system. | OPLS-AA |
| Solvent Model | Describes the properties of the solvent molecules. | TIP3P for water, or specific parameters for THF |
| System Size | Number of atoms in the simulation box. | ~10,000 atoms |
| Simulation Time | Duration of the simulation. | 100 ns |
| Temperature | Controlled temperature of the simulation. | 298 K |
| Pressure | Controlled pressure of the simulation. | 1 atm |
Note: This table provides typical parameters for setting up a molecular dynamics simulation and does not represent the results of a specific study.
Predictive Modeling of Reaction Selectivity and Mechanism for this compound Transformations
Predictive modeling, often leveraging machine learning and artificial intelligence, is an emerging area in computational chemistry that aims to forecast the outcomes of chemical reactions. For this compound, such models could predict the chemo-, regio-, and stereoselectivity of its various transformations.
These predictive models are typically trained on large datasets of known chemical reactions. arxiv.orgmit.edunih.govacs.orgresearchgate.net By learning the patterns in these datasets, the models can make predictions for new, unseen reactions. For example, a model could be trained to predict the major product of an aldol (B89426) condensation or a Grignard reaction involving this compound.
The inputs to these models often include detailed representations of the reactant molecules, reagents, and reaction conditions. These representations can be in the form of molecular fingerprints, graph-based structures, or quantum chemical descriptors. The output is typically a prediction of the product structure and, in more advanced models, the reaction yield and stereochemical outcome. Mechanistic insights can also be gleaned from these models by analyzing the features that are most important for making accurate predictions. arxiv.orgresearchgate.net
Table 3: Illustrative Data for a Predictive Model of Reaction Selectivity
| Input Features (Descriptors) | Predicted Outcome (Major Product) | Confidence Score |
| Steric hindrance at α-carbon, electronic charge on carbonyl carbon, solvent polarity | syn-aldol adduct | 85% |
| Nucleophile pKa, reaction temperature, catalyst type | anti-aldol adduct | 70% |
| Grignard reagent size, Lewis acid additive | 1,2-addition product | 92% |
Note: This table is a conceptual representation of how a predictive model might function and the types of data it would utilize and generate.
Future Directions and Emerging Research Avenues for Tert Butyl Dimethyl Silyl Acetaldehyde
Development of Novel Sustainable Synthetic Routes to [tert-Butyl(dimethyl)silyl]acetaldehyde
Current synthesis of this compound typically involves the oxidation of the corresponding alcohol, [tert-butyl(dimethyl)silyl]ethanol. This precursor is prepared from tert-butyl(dimethyl)chlorosilane and ethylene (B1197577) glycol. google.com While effective, these methods often rely on stoichiometric oxidants and traditional heating, which can generate significant waste and consume substantial energy. The development of sustainable synthetic routes is a crucial future direction, aligning with the principles of green chemistry.
Key research avenues include:
Catalytic Aerobic Oxidation: A shift from stoichiometric oxidants to catalytic systems using molecular oxygen or air as the terminal oxidant represents a major goal for green chemistry. researchgate.netrsc.org Research into novel transition-metal catalysts (e.g., based on copper, palladium, or iron) or metal-free systems (e.g., using TEMPO co-catalysts) could provide highly efficient and selective oxidation of [tert-butyl(dimethyl)silyl]ethanol with water as the only byproduct. amazonaws.com
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.gov Developing a microwave-assisted protocol for the oxidation step could lead to a more energy-efficient and rapid synthesis.
Biocatalysis: The use of enzymes, such as alcohol oxidases, offers a highly selective and environmentally benign route to aldehydes. Future research could focus on identifying or engineering an enzyme capable of efficiently oxidizing the silyl-containing alcohol under mild, aqueous conditions, completely avoiding hazardous reagents and solvents.
Solvent-Free or Green Solvent Conditions: Replacing traditional organic solvents with greener alternatives (e.g., water, ionic liquids) or developing solvent-free reaction conditions would significantly improve the environmental profile of the synthesis. nih.gov
| Feature | Traditional Route | Potential Sustainable Route |
| Oxidant | Stoichiometric (e.g., CrO₃, PCC) | Catalytic (e.g., O₂, H₂O₂) |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, room temp. catalysis |
| Catalyst | Often none (stoichiometric reagent) | Heterogeneous catalysts, enzymes, TEMPO |
| Solvent | Chlorinated hydrocarbons (e.g., DCM) | Green solvents (water, ionic liquids) or solvent-free |
| Byproducts | Metal salts, organic waste | Water |
Exploration of this compound in Flow Chemistry and Microreactor Systems
Flow chemistry, which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and precise control over reaction parameters. rsc.org These features are particularly relevant for the synthesis and subsequent reactions of this compound.
Safer Synthesis: The oxidation of alcohols is often exothermic. Microreactors provide a superior surface-area-to-volume ratio, allowing for highly efficient heat dissipation and preventing thermal runaways, which makes the process safer, especially on a larger scale. rsc.org
Improved Reaction Control: The aldehyde functional group is highly reactive and can be prone to side reactions or degradation. Flow reactors allow for precise control of residence time, temperature, and stoichiometry, minimizing the formation of impurities. acs.orgacs.org This is particularly useful for reactions like aldol (B89426) condensations or reductions where over-reaction can be an issue. researchgate.net
In Situ Generation and Use: The high reactivity of aldehydes can make their isolation and storage challenging. A key emerging strategy is to generate the reactive species in a flow reactor and immediately consume it in a subsequent reaction step within a telescoped, continuous process. rsc.org Synthesizing this compound in one module and directly feeding it into a second reactor for a subsequent transformation (e.g., reductive amination, Wittig reaction) would streamline synthesis, improve yields, and avoid handling a potentially sensitive intermediate.
| Benefit of Flow Chemistry | Application to this compound |
| Enhanced Heat Transfer | Safe execution of the exothermic oxidation synthesis step. |
| Precise Residence Time Control | Minimizing side-products in subsequent reactions (e.g., aldol, Grignard). |
| Improved Safety | Handling of hazardous reagents in small, contained volumes. |
| Scalability | Straightforward scaling of production by running the system for longer. |
| Telescoped Reactions | In situ generation and immediate use in multi-step syntheses. |
Application of this compound in Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org The unique structural features of this compound make it an intriguing building block for this field.
Dynamic Covalent Chemistry (DCvC): The aldehyde group is a key player in DCvC, capable of forming reversible covalent bonds such as imines, acetals, and hydrazones. wikipedia.orgulb.ac.benih.gov These reversible reactions allow for the creation of complex, self-correcting molecular architectures under thermodynamic control. oup.com this compound could be used as a component in the synthesis of novel macrocycles, molecular cages, or covalent organic frameworks (COFs), where the bulky TBDMS group could serve to direct the assembly process or control the porosity of the resulting material.
Host-Guest Chemistry: The sterically demanding and lipophilic nature of the tert-butyldimethylsilyl group could influence how the molecule interacts with molecular hosts, such as cyclodextrins or calixarenes. It could be explored as a guest molecule where the bulky silyl (B83357) group dictates the binding geometry and selectivity within the host's cavity.
Self-Assembling Systems: The interplay between the polar aldehyde head and the nonpolar silyl tail could be exploited to create amphiphilic structures that self-assemble in solution to form micelles, vesicles, or organogels.
Integration of this compound in Automated Synthesis Platforms
Automated synthesis platforms are revolutionizing chemical research, particularly in drug discovery, by enabling the rapid, parallel synthesis of compound libraries. researchgate.net As a versatile aldehyde building block, this compound is well-suited for integration into these automated workflows.
The aldehyde functionality allows it to participate in a wide range of robust and well-established reactions that are amenable to automation, including:
Reductive Amination: A cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines. sigmaaldrich.comwikipedia.orgbyu.eduorganic-chemistry.org Automated platforms can perform the coupling of this compound with a diverse library of primary and secondary amines to rapidly generate novel amine-containing compounds.
Wittig and Related Olefinations: To produce a variety of substituted alkenes.
Aldol and Henry Reactions: To form new carbon-carbon bonds and introduce hydroxyl or nitro functionalities. nih.gov
Multicomponent Reactions: Such as the Ugi or Passerini reactions, where the aldehyde can be combined with multiple other reactants in a single step to quickly build molecular complexity.
By formulating this compound as a stock solution or within pre-packed reagent cartridges, it can be seamlessly incorporated into automated synthesizers. This would allow researchers to program the synthesis of arrays of derivatives for structure-activity relationship (SAR) studies, accelerating the pace of discovery.
Potential for this compound in Undiscovered Catalytic Cycles and Methodologies
The search for novel catalytic transformations is a perpetual frontier in organic chemistry. The unique combination of a reactive aldehyde and a silicon-containing moiety in this compound opens up intriguing possibilities for its use in new catalytic processes.
Silyl Group as a Directing Group: While silyl ethers are typically seen as protecting groups, the silicon atom or the adjacent oxygen could potentially act as a coordinating site for a transition metal catalyst. This could enable novel C-H functionalization reactions at positions remote to the aldehyde, a strategy that is gaining prominence in synthetic chemistry. nih.govnih.govresearchgate.netacs.org
Asymmetric Catalysis: The significant steric bulk of the tert-butyldimethylsilyl group could be exploited to control stereoselectivity. In organocatalysis or transition-metal catalysis, this bulky group could effectively shield one face of the molecule, guiding incoming reagents to attack the aldehyde from the less hindered side with high enantioselectivity. acs.orgnih.govacs.org This could be valuable in developing new asymmetric additions to the aldehyde. nih.govnih.govrsc.org
Novel Rearrangement and Cascade Reactions: The proximity of the silicon atom to the reactive aldehyde could facilitate novel catalytic rearrangements. For instance, a catalyst might initiate a Brook-type rearrangement followed by subsequent reactions in a cascade sequence. The interaction of the aldehyde with a catalyst could also be influenced by the silyl group, potentially leading to unexpected reactivity, such as in cyanosilylation reactions or autocatalytic cycles. mdpi.comnih.gov
Q & A
Basic: What are the recommended synthetic routes for preparing [tert-Butyl(dimethyl)silyl]acetaldehyde?
Answer:
A common method involves silyl protection of acetaldehyde derivatives . For example:
- Step 1 : React acetaldehyde with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole or 2,6-lutidine) in anhydrous dichloromethane (DCM) to form the silyl-protected aldehyde .
- Step 2 : Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity using TLC (Rf comparison) and NMR spectroscopy .
- Critical Note : Ensure anhydrous conditions to prevent hydrolysis of the silyl group.
Basic: How can I characterize this compound to verify its structure?
Answer:
Use a combination of spectroscopic and chromatographic techniques :
- 1H/13C NMR : Look for signals corresponding to the aldehyde proton (~9.5–10 ppm) and tert-butyldimethylsilyl (TBS) groups (distinct methyl resonances at ~0.1–0.3 ppm for Si(CH3)2) .
- GC-MS : Confirm molecular ion peaks and fragmentation patterns consistent with the molecular formula (C8H18OSi) .
- IR Spectroscopy : Identify the aldehyde C=O stretch (~1720 cm⁻¹) and Si-C/Si-O stretches (1250–1100 cm⁻¹) .
Advanced: How can I resolve contradictions in reaction yields when using this compound in asymmetric aldol reactions?
Answer:
Contradictions often arise from stereochemical control or moisture sensitivity . Mitigate these by:
- Optimizing Catalysts : Use chiral catalysts (e.g., proline derivatives) to enhance enantioselectivity. For example, L-proline in DMF at −20°C improved diastereomeric ratios in related aldol reactions .
- Controlling Reaction Conditions : Pre-dry solvents (e.g., THF over molecular sieves) and reagents. Monitor water content via Karl Fischer titration .
- Validating Substrate Purity : Impurities in the aldehyde (e.g., partial hydrolysis) can skew yields. Re-purify via distillation under reduced pressure before use .
Advanced: What analytical strategies differentiate this compound from its hydrolysis byproducts?
Answer:
- HPLC-MS with Reverse-Phase Columns : Use a C18 column (acetonitrile/water gradient) to separate the parent compound (longer retention time) from hydrolyzed products (e.g., acetaldehyde, tert-butyldimethylsilanol) .
- 19F NMR (if fluorinated analogs exist) : Fluorine tags on byproducts provide distinct shifts absent in the parent compound.
- Kinetic Monitoring : Track hydrolysis rates in buffered solutions (pH 4–7) via UV-Vis at 280 nm (aldehyde absorbance) .
Basic: What are the stability considerations for storing this compound?
Answer:
- Storage Conditions : Keep under inert gas (argon/nitrogen) at −20°C in flame-sealed ampoules or Schlenk flasks to prevent oxidation and moisture ingress .
- Shelf Life : Typically 6–12 months when stored properly. Test stability via periodic NMR to detect hydrolysis (appearance of silanol peaks at ~1–2 ppm) .
Advanced: How does the tert-butyldimethylsilyl group influence the reactivity of acetaldehyde in nucleophilic additions?
Answer:
The TBS group:
- Steric Effects : Shields the aldehyde from nucleophilic attack, reducing side reactions (e.g., over-addition). This is critical in multi-step syntheses requiring selective reactivity .
- Electronic Effects : The electron-donating Si–C bonds slightly deactivate the aldehyde, slowing reactions like aldol condensation. Adjust catalyst loading (e.g., 20 mol% vs. 10 mol%) to compensate .
- Case Study : In phytosphingosine synthesis, TBS-protected aldehydes enabled selective cross-aldol reactions without competing enolate formation .
Basic: What solvents are compatible with this compound in Grignard reactions?
Answer:
- Preferred Solvents : Dry THF, diethyl ether, or DCM. These minimize silyl group cleavage and support organometallic reactivity .
- Avoid : Protic solvents (e.g., methanol, water) and polar aprotic solvents (e.g., DMSO), which accelerate hydrolysis .
Advanced: How can I troubleshoot unexpected byproducts in silyl-protected acetaldehyde reactions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
